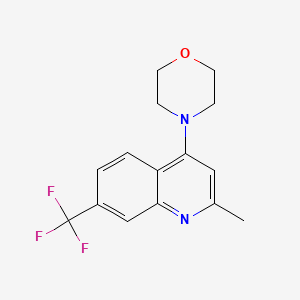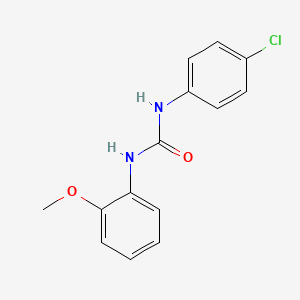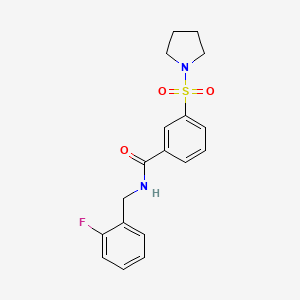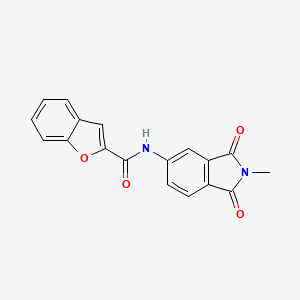
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide, commonly known as MDB or MDBK, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MDB is a synthetic compound that belongs to the class of isoindolinone derivatives. It has a unique chemical structure that makes it an attractive candidate for drug development.
Mecanismo De Acción
The mechanism of action of MDB is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. MDB has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer progression. It has also been shown to modulate the activity of specific signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
MDB has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. MDB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MDB has been shown to reduce fibrosis in animal models of liver and lung disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for extended periods without degradation. However, there are some limitations to using MDB in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well-characterized.
Direcciones Futuras
There are several future directions for research on MDB. One area of future research is the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Another area of future research is the investigation of the potential therapeutic applications of MDB in neurodegenerative diseases and autoimmune diseases. Additionally, more research is needed to fully understand the mechanism of action of MDB and its potential side effects.
Métodos De Síntesis
MDB can be synthesized through a multi-step process that involves the reaction of 1-benzofuran-2-carboxylic acid with N-methylisatoic anhydride in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions that lead to the formation of MDB. The synthesis method for MDB is well-established and has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
MDB has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects in preclinical studies. MDB has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MDB has been studied for its role in regulating the immune system and its potential to treat autoimmune diseases.
Propiedades
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c1-20-17(22)12-7-6-11(9-13(12)18(20)23)19-16(21)15-8-10-4-2-3-5-14(10)24-15/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEWCLOMLCYAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
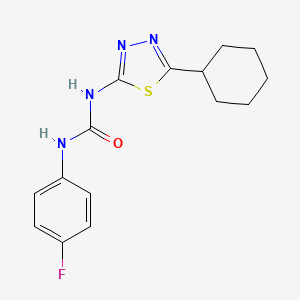

![1-benzyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5757503.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide](/img/structure/B5757509.png)
![N'~1~,N'~2~-bis[4-(dimethylamino)benzylidene]ethanedihydrazonamide](/img/structure/B5757510.png)
![4-chloro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5757515.png)
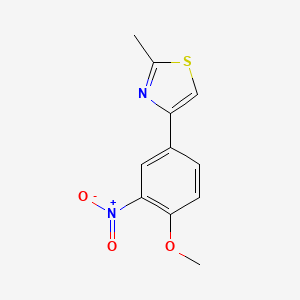
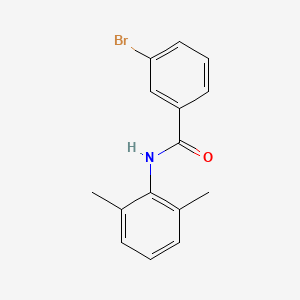
![6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5757528.png)
